molecular formula C10H23N3O4S2 B7172708 N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide

N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide

Cat. No.: B7172708
M. Wt: 313.4 g/mol
InChI Key: CRHBXZDDQFMNTQ-UHFFFAOYSA-N
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Description

N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide is a compound with a complex structure that includes a piperidine ring and two methanesulfonamide groups

Properties

IUPAC Name

N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O4S2/c1-18(14,15)11-5-7-13-6-3-4-10(9-13)8-12-19(2,16)17/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBXZDDQFMNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCCC(C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide: A closely related compound with similar structural features.

    N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide: Another similar compound with slight variations in the piperidine ring substitution.

Uniqueness

N-[2-[3-(methanesulfonamidomethyl)piperidin-1-yl]ethyl]methanesulfonamide is unique due to the presence of two methanesulfonamide groups, which can enhance its solubility and reactivity compared to other piperidine derivatives. This makes it a valuable compound for various applications in research and industry.

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